N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine
Overview
Description
N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is an organic compound with the molecular formula C12H26N2 It is a diamine with a cyclohexyl group, an ethyl group, and a methyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine typically involves the reaction of cyclohexylamine with ethylamine and methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of solvents to dissolve the reactants and improve the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, helps to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates as electrophiles. The reactions are usually performed in polar aprotic solvents to enhance the nucleophilicity of the amine groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.
Scientific Research Applications
N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a pharmacologically active agent.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-1,3-propanediamine: Similar structure but lacks the ethyl and methyl groups.
N-Ethyl-1,3-propanediamine: Similar structure but lacks the cyclohexyl and methyl groups.
N-Methyl-1,3-propanediamine: Similar structure but lacks the cyclohexyl and ethyl groups.
Uniqueness
N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is unique due to the presence of all three substituents (cyclohexyl, ethyl, and methyl) on the nitrogen atoms. This unique combination of groups imparts specific chemical and physical properties to the compound, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N'-cyclohexyl-N-ethyl-N'-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-13-10-7-11-14(2)12-8-5-4-6-9-12/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTCQQXZNLCDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(C)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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